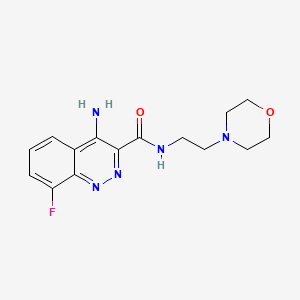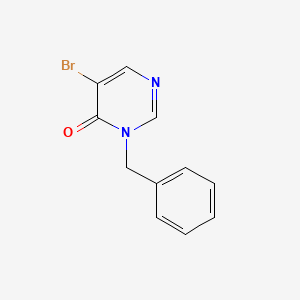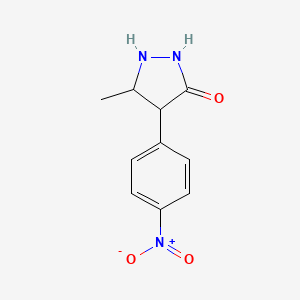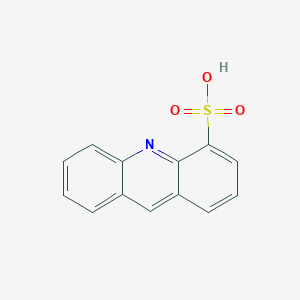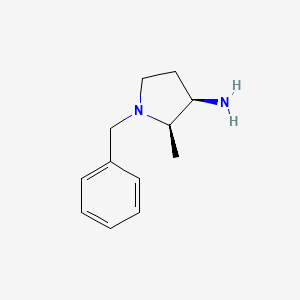
CIS-1-Benzyl-2-methyl-3-aminopyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-1-benzyl-2-methylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound with a pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-benzyl-2-methylpyrrolidin-3-amine typically involves the reaction of benzylamine with 2-methylpyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds between the benzyl group and the pyrrolidine ring .
Industrial Production Methods
Industrial production of cis-1-benzyl-2-methylpyrrolidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
Cis-1-benzyl-2-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds, depending on the specific reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
Cis-1-benzyl-2-methylpyrrolidin-3-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of cis-1-benzyl-2-methylpyrrolidin-3-amine involves its interaction with molecular targets such as dopamine receptors. It exhibits selective blocking action on the dopamine D1 receptor, which is associated with its neuroleptic properties. This selective inhibition reduces dopamine-mediated behaviors and has potential therapeutic effects in treating psychosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzamides and pyrrolidine derivatives, such as:
YM-0850: A structurally similar benzamide with neuroleptic properties.
Sulpiride: Another benzamide used as an antipsychotic agent.
Haloperidol: A classical neuroleptic with a different chemical structure but similar therapeutic effects.
Uniqueness
Cis-1-benzyl-2-methylpyrrolidin-3-amine is unique due to its high potency and selective action on the dopamine D1 receptor, which distinguishes it from other neuroleptics that may act on multiple dopamine receptor subtypes. This selectivity potentially reduces side effects and enhances therapeutic efficacy .
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
(2R,3R)-1-benzyl-2-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-10-12(13)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12-/m1/s1 |
InChI-Schlüssel |
SFEGZLNDKUGHQJ-ZYHUDNBSSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](CCN1CC2=CC=CC=C2)N |
Kanonische SMILES |
CC1C(CCN1CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


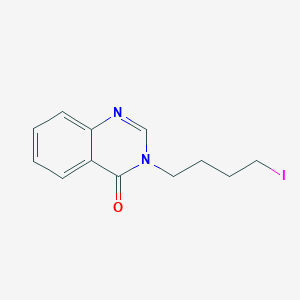
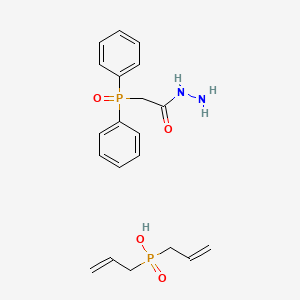
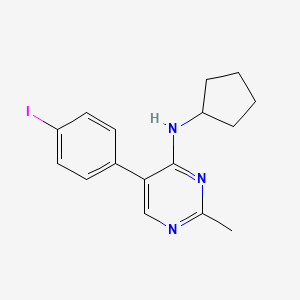
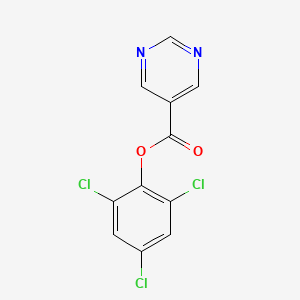
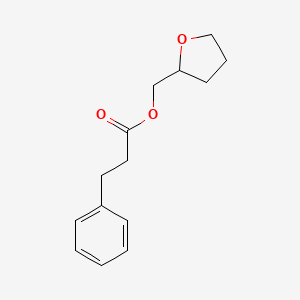
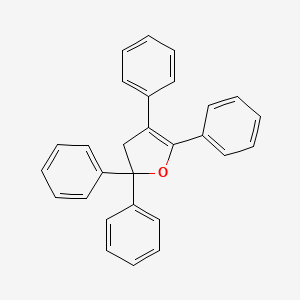
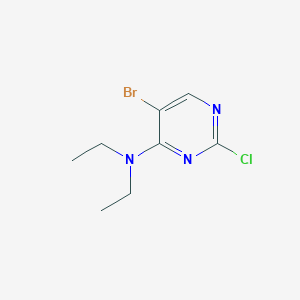
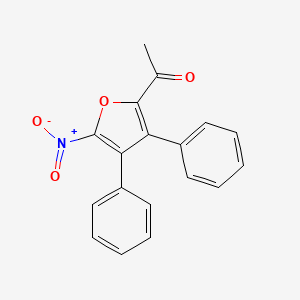
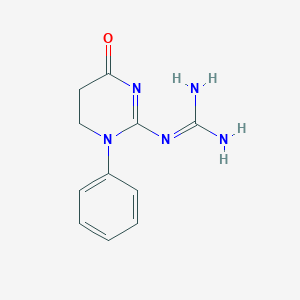
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
